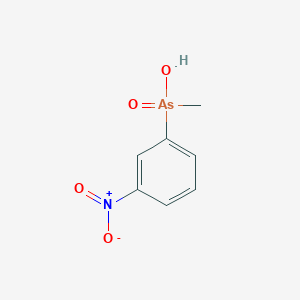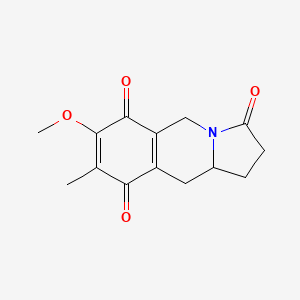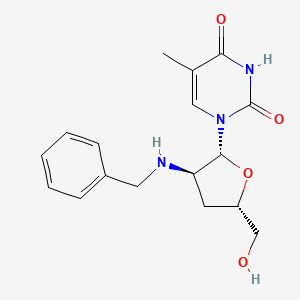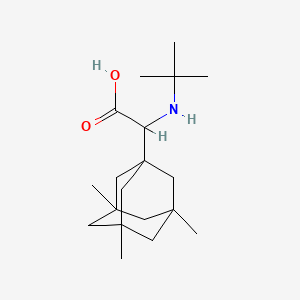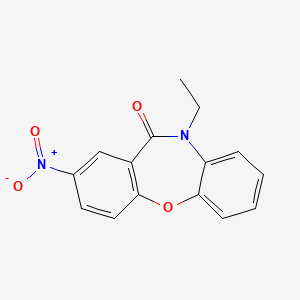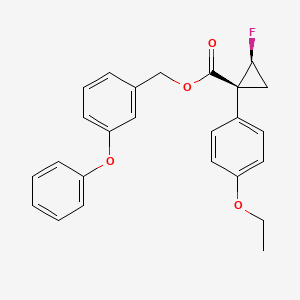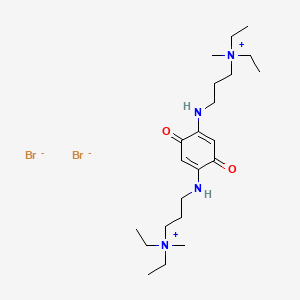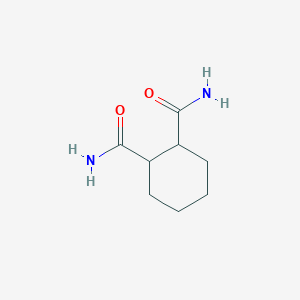
1,2-Cyclohexanedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanedicarboxamide: is an organic compound with the molecular formula C8H14N2O2 . It is a derivative of cyclohexane, where two carboxamide groups are attached to the first and second carbon atoms of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedicarboxamide can be synthesized through the amidation of 1,2-cyclohexanedicarboxylic acid. The reaction typically involves the use of ammonia or primary amines in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the amide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Cyclohexanedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2-cyclohexanedicarboxylic acid.
Reduction: Reduction of the amide groups can yield the corresponding amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: 1,2-Cyclohexanedicarboxylic acid.
Reduction: 1,2-Diaminocyclohexane.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanedicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-cyclohexanedicarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
1,4-Cyclohexanedicarboxamide: Similar structure but with carboxamide groups on the first and fourth carbon atoms.
1,2-Cyclohexanedicarboxylic acid: The acid form of the compound.
1,2-Diaminocyclohexane: The reduced form of the compound.
Uniqueness: 1,2-Cyclohexanedicarboxamide is unique due to its specific placement of carboxamide groups, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
70925-11-0 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12) |
InChI-Schlüssel |
LGFUGDIGUMLNBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





